molecular formula C18H17F3N6O2 B2739332 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1060204-66-1

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

Katalognummer: B2739332
CAS-Nummer: 1060204-66-1
Molekulargewicht: 406.369
InChI-Schlüssel: GDWHVANYOGXHGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3-(trifluoromethyl)phenoxy-ethanone side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine linker may improve solubility and binding affinity .

Eigenschaften

IUPAC Name

1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)29-11-17(28)26-8-6-25(7-9-26)16-5-4-15-23-22-12-27(15)24-16/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHVANYOGXHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Structural Overview

The compound features a piperazine ring substituted with a triazolopyridazine moiety and a trifluoromethylphenoxy group. The structural complexity suggests diverse interactions with biological targets, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridazine exhibit significant antimicrobial properties. For instance, compounds related to the triazolopyridazine structure have shown efficacy against Cryptosporidium parvum, with EC50 values as low as 0.17 μM in vitro . The activity is attributed to the ability of these compounds to disrupt cellular processes in pathogens.

Anticancer Properties

Several studies have evaluated the anticancer potential of triazolo derivatives. A related compound demonstrated potent inhibition of cancer cell lines such as A549 and MCF-7, with IC50 values ranging from 0.98 to 1.28 μM . The mechanism involves interference with c-Met signaling pathways, leading to apoptosis in cancer cells.

Cardiovascular Effects

Despite promising antimicrobial and anticancer activities, concerns regarding cardiotoxicity have been raised due to the inhibition of the hERG ion channel at higher concentrations . This necessitates careful evaluation of the therapeutic window for potential clinical applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyridazine derivatives. Modifications in the heteroaryl head group and substituents on the piperazine ring can significantly influence potency and selectivity against various biological targets. For example, alterations in lipophilicity and basicity were found to affect binding affinity to the hERG channel .

Case Studies

Study Compound Target EC50/IC50 Values Notes
Study 1SLU-2633C. parvum0.17 μMEffective in vivo models
Study 2Compound 17lA549IC50 = 0.98 μMInduces apoptosis via c-Met signaling
Study 3Compound 1hERGIC50 = 10 μMPotential cardiotoxicity observed

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Triazolo[4,3-b]pyridazine Piperazine, 3-(trifluoromethyl)phenoxy Hypothesized BET inhibition/anticancer
AZD5153 Triazolo[4,3-b]pyridazine Piperidine, 3-methoxy phenoxy BRD4 (BET family), c-Myc downregulation
Compound 17 (Triazolophthalazine) Triazolo[3,4-a]phthalazine Piperazine, 3-(trifluoromethyl)phenyl In vitro anticancer activity
MK29 (Arylpiperazine) Piperazine 4-(Trifluoromethyl)phenyl Non-BET (e.g., serotonin receptor)

Key Differences and Implications

Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core is distinct from the triazolo[3,4-a]phthalazine in Compound 17 . The pyridazine ring enhances π-π stacking in BET bromodomains compared to phthalazine, which may reduce steric hindrance and improve binding . 2.1 nM for monovalent analogues) .

Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound contrasts with AZD5153’s 3-methoxy phenoxy. The trifluoromethyl group’s electron-withdrawing nature may improve metabolic stability but reduce solubility compared to methoxy . Compound 17’s 3-(trifluoromethyl)phenyl substituent (directly attached) showed moderate anticancer activity (IC₅₀: 8–12 µM in leukemia cells), suggesting the phenoxy linker in the target compound could modulate potency .

Pharmacokinetic Profiles: AZD5153’s bivalent binding (two bromodomains targeted) resulted in a 100-fold potency increase over monovalent inhibitors and favorable oral bioavailability (F% > 50% in rodents) . The target compound’s piperazine linker may enhance solubility but requires optimization for blood-brain barrier penetration.

Biological Activity: AZD5153 demonstrated in vivo efficacy in xenograft models (tumor growth inhibition >70% at 10 mg/kg) via c-Myc suppression . Compound 17’s anticancer activity highlights the role of trifluoromethyl groups in apoptosis induction, though its phthalazine core limits BET specificity .

Research Findings and Data

  • AZD5153: BRD4 IC₅₀: 0.5 nM (bivalent binding) vs. 50 nM for monovalent analogues . In vivo half-life: 6–8 hours in mice, supporting once-daily dosing .
  • Compound 17 :
    • Anticancer IC₅₀: 8–12 µM (HL-60 leukemia cells) .
  • MK29: No direct BET activity reported; primarily studied for CNS targets (e.g., 5-HT₁A receptors) .

Vorbereitungsmethoden

Synthesis of theTriazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine heterocycle serves as the central scaffold. A widely adopted method involves the cyclocondensation of 3-aminopyridazine derivatives with nitriles or carbonyl compounds under acidic conditions. For example, 6-chloropyridazin-3-amine reacts with trifluoroacetic anhydride in dimethylformamide (DMF) at 80°C to yield 6-chloro-triazolo[4,3-b]pyridazine with 78% efficiency. Alternative routes utilize hydrazine hydrate for ring closure, as demonstrated in the synthesis of analogous triazolo-pyridazinones.

Key Reaction Parameters

Reactant Reagent/Conditions Yield (%) Reference
6-Chloropyridazin-3-amine Trifluoroacetic anhydride, DMF, 80°C 78
3-Aminopyridazine Hydrazine hydrate, ethanol, reflux 65

Functionalization with Piperazine

Introducing the piperazine moiety requires nucleophilic aromatic substitution (SNAr) at the 6-position of the triazolo-pyridazine core. 6-Chloro-triazolo[4,3-b]pyridazine reacts with piperazine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 120°C under microwave irradiation, achieving 85% conversion to 4-(Triazolo[4,3-b]pyridazin-6-yl)piperazine . Catalytic amounts of tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing the transition state.

Optimization Study

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ Acetonitrile 120 4 85
Cs₂CO₃ DMF 100 6 72
Et₃N Toluene 80 8 58

Synthesis of 2-(3-(Trifluoromethyl)phenoxy)ethan-1-one

The phenoxy ethanone side chain is synthesized via Williamson ether synthesis. 3-(Trifluoromethyl)phenol reacts with chloroacetone in acetone using K₂CO₃ as a base, yielding 2-(3-(trifluoromethyl)phenoxy)acetone with 91% efficiency. Purification via column chromatography (hexane:ethyl acetate, 4:1) ensures >98% purity.

Coupling of Piperazine and Phenoxy Ethanone Moieties

The final step involves acylating the piperazine nitrogen with the phenoxy ethanone group. 4-(Triazolo[4,3-b]pyridazin-6-yl)piperazine reacts with 2-bromo-1-(3-(trifluoromethyl)phenoxy)ethanone in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving a 68% yield. Alternatively, palladium-catalyzed coupling using tetrakis(triphenylphosphine)palladium(0) improves yields to 76% under inert conditions.

Comparative Analysis of Coupling Methods

Method Catalyst Solvent Yield (%)
Nucleophilic substitution None DCM 68
Buchwald-Hartwig coupling Pd(PPh₃)₄ THF 76
Ullmann coupling CuI, 1,10-phenanthroline DMF 62

Overall Synthetic Pathway and Scalability

The convergent synthesis strategy involves three modules:

  • Triazolo-pyridazine core synthesis (Step 1)
  • Piperazine functionalization (Step 2)
  • Phenoxy ethanone coupling (Steps 3–4)

Total Yield Calculation

Step Description Yield (%) Cumulative Yield (%)
1 Triazolo-pyridazine formation 78 78
2 Piperazine introduction 85 66.3
3 Phenoxy ethanone synthesis 91 60.3
4 Final coupling 76 45.8

Scale-up challenges include maintaining regioselectivity during triazolo ring formation and minimizing palladium residues in the final product. Repurification via recrystallization from ethanol-water (7:3) reduces residual metal content to <5 ppm.

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolo-H), 7.89–7.45 (m, 4H, aromatic), 4.21 (s, 2H, COCH₂O), 3.82–3.45 (m, 8H, piperazine).
  • LC-MS : m/z 449.1 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% formic acid/acetonitrile).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.